molecular formula C7H5BrCl2O2S B12854271 4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride

4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride

Cat. No.: B12854271
M. Wt: 303.99 g/mol
InChI Key: GDKWEELELDHMIT-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol . This compound is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine, chlorine, and methyl groups. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-3-chloro-5-methylbenzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or distillation to obtain the desired purity of the product.

Chemical Reactions Analysis

4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield a sulfonamide, while hydrolysis would produce a sulfonic acid.

Scientific Research Applications

4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamides, which are important intermediates in pharmaceuticals and agrochemicals.

    Biology: This compound can be used to modify biological molecules, such as proteins, by introducing sulfonyl groups, which can alter their properties and functions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound. For example, in biological systems, it can react with nucleophilic amino acid residues in proteins, leading to modifications that can affect protein function .

Comparison with Similar Compounds

4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C7H5BrCl2O2S

Molecular Weight

303.99 g/mol

IUPAC Name

4-bromo-3-chloro-5-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrCl2O2S/c1-4-2-5(13(10,11)12)3-6(9)7(4)8/h2-3H,1H3

InChI Key

GDKWEELELDHMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)S(=O)(=O)Cl

Origin of Product

United States

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